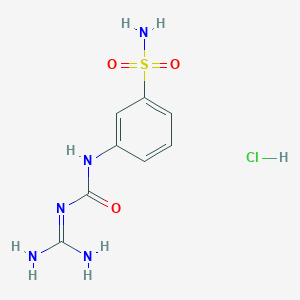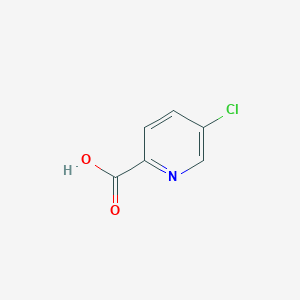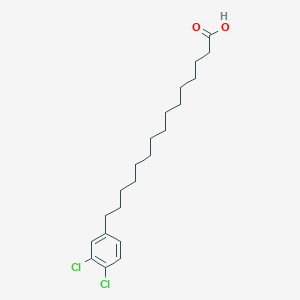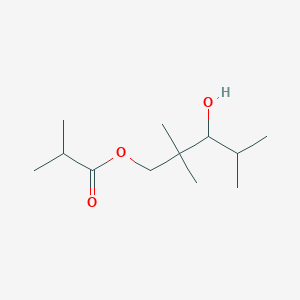
Cinnamylaminhydrochlorid
Übersicht
Beschreibung
Cinnamylamine hydrochloride, also known as Cinnamylamine hydrochloride, is a useful research compound. Its molecular formula is C9H12ClN and its molecular weight is 169.65 g/mol. The purity is usually 95%.
The exact mass of the compound Cinnamylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cinnamylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cinnamylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biokatalytische Synthese
Cinnamylaminhydrochlorid wurde bei der biokatalytischen Synthese von aromatischen primären Aminen (APA) verwendet. Dieser Prozess beinhaltet die Überexpression oder den Knockout von nativen globalen Transkriptionsfaktoren und Resistenzgenen sowie die Optimierung von Promotoren . Die biokatalytische Synthese von APA bietet eine umweltfreundlichere und sicherere Alternative zur traditionellen chemischen Synthese .
Produktion von Antimykotika
Cinnamylamin kann verwendet werden, um das Antimykotikum Naftifin zu synthetisieren. Naftifin wird zur Behandlung von Infektionen verwendet, die durch Tinea, Trichophyton und Epidermophyton-Arten verursacht werden .
Zwischenprodukt für Analgetika
4-Fluorbenzylamin, das aus Cinnamylamin synthetisiert werden kann, ist ein Zwischenprodukt des Analgetikums Fluspiartin .
Produktion von Diuretika
2-Furfurylamin, eine weitere Verbindung, die aus Cinnamylamin synthetisiert werden kann, wird zur Herstellung des starken Diuretikums Furosemid verwendet .
Zwischenprodukt für Anti-HIV-Medikamente
2,4-Difluorbenzylamin, das aus Cinnamylamin synthetisiert werden kann, ist ein Schlüsselzwischenprodukt von Dulutvir, einem neuen Anti-HIV-Medikament, das sich in der Entwicklung bei GlaxoSmithKline (GSK) befindet .
Konstruktion von Biosynthesewegen
This compound wurde bei der Konstruktion und Ausbeuteoptimierung eines Cinnamylamin-Biosynthesewegs in Escherichia coli verwendet . Dieser Prozess beinhaltet die Verwendung einer kombinatorischen metabolischen Engineering-Strategie .
Synthese von bioaktiven Substanzen
Cinnamylamin ist ein wertvolles Ausgangsmaterial für die Synthese von bioaktiven Substanzen mit antibakteriellen, antiviralen, krebshemmenden und anderen pharmakologischen Wirkungen, wie z. B. Pyrazine und Chinazolinone .
Vorläufer für energiereiche Verbindungen
Cinnamylamin ist auch ein essentieller Vorläufer für energiereiche Verbindungen, die energiereiche Materialien synthetisieren können<a aria-label="2: " data-citationid="08c75726-9e25-ea68-ec0d-acdb1283c58d-36" h="ID=SERP,5015.1" href="https://biotechnologyforbiofuels.biomedcentral.com/articles/10.1186/s13068-022-02199-7" target="_blank
Safety and Hazards
Zukünftige Richtungen
The biosynthesis of cinnamylamine using cinnamic acid as the precursor in E. coli provides a reference for the biosynthesis of other amine compounds and lays a foundation for the de novo synthesis of cinnamylamine . This regulatory process provides a common strategy for regulating the biocatalytic synthesis of other APAs .
Wirkmechanismus
Target of Action
Cinnamylamine hydrochloride is an aromatic compound derived from L-phenylalanine . The primary target of cinnamylamine hydrochloride is the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum . This enzyme plays a crucial role in the conversion of cinnamaldehyde to cinnamylamine .
Mode of Action
The interaction between cinnamylamine hydrochloride and its target, Cv-ωTA, results in the conversion of cinnamaldehyde to cinnamylamine . This conversion is a key step in the biosynthesis of cinnamylamine .
Biochemical Pathways
The biosynthesis of cinnamylamine involves several steps. First, cinnamic acid is converted to cinnamaldehyde by the carboxylic acid reductase from Neurospora crassa (NcCAR) and phosphopantetheinyl transferase (PPTase) from E. coli . Then, the cinnamaldehyde is converted to cinnamylamine by the ω-aminotransferase Cv-ωTA . This process is part of a larger metabolic pathway involving the conversion of L-phenylalanine to various aromatic compounds .
Pharmacokinetics
coli has been optimized to increase the yield of cinnamylamine to 523.15 mg/L . This suggests that the bioavailability of cinnamylamine hydrochloride could be influenced by factors such as the supply of substrates and cofactors, PLP and NADPH, in the fermentation process .
Result of Action
The result of the action of cinnamylamine hydrochloride is the production of cinnamylamine, a valuable starting material for synthesizing bioactive substances with antibacterial, antiviral, anticancer, and other pharmacological effects . It is also an essential precursor for energetic compounds that can synthesize energetic materials .
Action Environment
The action of cinnamylamine hydrochloride can be influenced by various environmental factors. For example, the yield of cinnamylamine in engineered E. coli was increased by optimizing the substrates and the supply of the cofactors, PLP and NADPH, in the fermentation process . This suggests that the action, efficacy, and stability of cinnamylamine hydrochloride can be influenced by the conditions of the fermentation process .
Biochemische Analyse
Biochemical Properties
Cinnamylamine Hydrochloride plays a crucial role in the synthesis of aromatic primary amines (APAs), which are key intermediates in the chemical industry with numerous applications . It interacts with carboxylic acid reductase from Neurospora crassa (ncCAR) and ω-transaminase from Ochrobactrum anthropi (OATA) during biocatalytic synthesis .
Cellular Effects
The accumulation of toxic intermediates (aromatic aldehydes) during the biocatalytic synthesis of Cinnamylamine Hydrochloride affects the yields of APAs due to metabolic imbalance . The genes related to stress and detoxification are upregulated with the overexpression of resistance gene marA, which reduces the NADPH level in E. coli .
Molecular Mechanism
Cinnamylamine Hydrochloride exerts its effects at the molecular level through the catalytic action of NADPH-dependent ncCAR and OATA . The knockout of the transcription factor arcA increases the fluxes of NADPH and ATP in E. coli, while the rate of pyruvate metabolism is accelerated .
Temporal Effects in Laboratory Settings
In laboratory settings, the cinnamylamine yield of the best metabolically engineered strain S020 was increased to 90% (9 mM, 1.2 g/L), and the accumulation of cinnamaldehyde was below 0.9 mM . This work reported the highest production of Cinnamylamine Hydrochloride by biocatalytic synthesis .
Metabolic Pathways
Cinnamylamine Hydrochloride is involved in the metabolic pathways of APAs, catalyzed by ncCAR and OATA . The knockout of arcA and the overexpression of marA regulate the catalytic rate of NADPH-dependent ncCAR .
Eigenschaften
IUPAC Name |
3-phenylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-7H,8,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJVYCBQGSIGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5586-89-0 | |
| Record name | 2-Propen-1-amine, 3-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5586-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,18,19,25,28-decamethyl-6,9,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B47896.png)




![N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine](/img/structure/B47904.png)

![2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate](/img/structure/B47914.png)



![[2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone](/img/structure/B47924.png)

